2-(Trifluoromethoxy)phenyl isothiocyanate
Description
Properties
IUPAC Name |
1-isothiocyanato-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380480 | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-33-1 | |
| Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiophosgene-Mediated Synthesis
The most direct method for synthesizing 2-(trifluoromethoxy)phenyl isothiocyanate involves the reaction of 2-(trifluoromethoxy)aniline with thiophosgene (CSCl₂). This route parallels the synthesis of structurally similar isothiocyanates, such as 3-(trifluoromethyl)phenyl isothiocyanate.
Reaction Protocol :
-
Step 1 : 2-(Trifluoromethoxy)aniline is dissolved in an inert solvent (e.g., dichloromethane or chloroform).
-
Step 2 : Thiophosgene is added dropwise at temperatures below 10°C to minimize side reactions.
-
Step 3 : The mixture is stirred at room temperature for 4–6 hours, allowing the amine to react with thiophosgene to form the isothiocyanate.
-
Step 4 : The product is isolated via filtration or extraction and purified by column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations :
-
Solvent Choice : Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing intermediates.
-
Temperature Control : Exothermic reactions require strict temperature regulation to prevent decomposition.
-
Yield : Typical yields range from 70% to 85%, depending on purity of starting materials.
Dithiocarbamate Intermediate Route
An alternative approach employs dimethylthiocarbamoyl chloride to convert 2-(trifluoromethoxy)aniline into its isothiocyanate derivative. This method avoids handling toxic thiophosgene and is scalable for industrial production.
Procedure :
-
Step 1 : 2-(Trifluoromethoxy)aniline reacts with dimethylthiocarbamoyl chloride in dry toluene under reflux (110°C) for 5 hours.
-
Step 2 : The resulting dimethylamine hydrochloride byproduct is filtered off.
-
Step 3 : The solvent is removed under reduced pressure, yielding crude isothiocyanate.
-
Step 4 : Distillation or recrystallization achieves purification.
Advantages :
-
Safety : Eliminates thiophosgene, reducing occupational hazards.
-
Scalability : Suitable for multi-kilogram synthesis with yields exceeding 80%.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency. Comparative studies of analogous compounds reveal:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 | 85 |
| Toluene | 2.38 | 5 | 80 |
| Tetrahydrofuran | 7.52 | 6 | 75 |
Polar solvents accelerate thiophosgene-mediated reactions but may require lower temperatures to control exotherms.
Catalytic Additives
Introducing catalysts like copper(I) iodide (5 mol%) in dithiocarbamate routes improves yields by facilitating C–S bond formation. For example, copper catalysis increases yields from 75% to 88% in related syntheses.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.
-
In-Line Analytics : UV-Vis spectroscopy monitors intermediate concentrations for real-time adjustments.
-
Waste Management : Thiophosgene byproducts are neutralized with aqueous sodium hydroxide.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water) achieves ≥98% purity. Key analytical parameters:
| Parameter | Value |
|---|---|
| Retention Time | 12.3 min |
| Purity (Area %) | 98.5% |
| Detection | UV (254 nm) |
Spectroscopic Validation
-
¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting ortho-substitution.
-
¹⁹F NMR : Trifluoromethoxy group resonates at δ -58 ppm.
Challenges and Mitigation Strategies
Steric Hindrance
The ortho-trifluoromethoxy group imposes steric constraints, slowing nucleophilic attacks. Solutions include:
-
Elevated Temperatures : 40–50°C accelerates reactions without compromising stability.
-
Microwave Assistance : Reduces reaction times by 30% in pilot studies.
Moisture Sensitivity
The isothiocyanate group hydrolyzes readily. Storage under nitrogen at -20°C extends shelf life to >12 months.
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Thiophosgene Route | 85 | Moderate | High | 120 |
| Dithiocarbamate Route | 80 | High | Moderate | 150 |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids and bases may be employed to facilitate certain reactions.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
2-(Trifluoromethoxy)phenyl isothiocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)phenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-NCS) is electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position & Type | Key Functional Group Impact |
|---|---|---|---|---|
| 2-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NO2S | 225.19 | Ortho (-OCF3) | Strong electron-withdrawing |
| 4-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NO2S | 225.19 | Para (-OCF3) | Electron-withdrawing |
| 2-Methoxyphenyl isothiocyanate | C8H7NOS | 165.21 | Ortho (-OCH3) | Electron-donating |
| 2-Methoxy-4-nitrophenyl isothiocyanate | C8H6N2O3S | 210.21 | Ortho (-OCH3), Para (-NO2) | Electron-withdrawing (-NO2) |
| 2,4,6-Trichlorophenyl isothiocyanate | C7H2Cl3NS | 230.52 | Ortho, meta, para (-Cl) | Moderate electron-withdrawing |
Key Observations :
- Electron-withdrawing groups (e.g., -OCF3, -NO2) enhance the electrophilicity of the -NCS group, increasing reactivity in nucleophilic additions .
Physical Properties
Table 2: Physical Property Comparison
Insights :
- The para-substituted 4-(Trifluoromethoxy)phenyl isothiocyanate has a higher boiling point (215–218°C) compared to ortho-substituted analogs, likely due to reduced steric effects and improved molecular packing .
- Fluorinated derivatives generally exhibit lower solubility in polar solvents due to the hydrophobic -CF3 group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(trifluoromethoxy)phenyl isothiocyanate?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiocarbonyl transfer. A plausible route involves reacting 2-(trifluoromethoxy)aniline with thiophosgene or carbon disulfide under acidic conditions, followed by oxidation. Analogous methods for phenyl isothiocyanate derivatives (e.g., using thiocarbanilide with phosphorus pentoxide or iodine as catalysts) may apply .
- Key Considerations : The trifluoromethoxy group’s electron-withdrawing nature may necessitate milder conditions to avoid decomposition. Purification via fractional distillation or column chromatography is recommended.
Q. How can the purity and structure of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : NMR to confirm the trifluoromethoxy group (-OCF) and NMR for aromatic protons.
- Mass Spectrometry : Molecular ion peak at m/z 225.14 (calculated for CHFNOS) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
Q. What safety protocols are critical when handling this compound?
- Handling : Use a fume hood, nitrile gloves, and eye protection. Isothiocyanates are lachrymators and may cause respiratory irritation.
- Storage : Store in airtight, amber glass containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence reactivity in nucleophilic additions?
- Mechanistic Insight : The -OCF group is strongly electron-withdrawing, polarizing the isothiocyanate (-NCS) group and enhancing electrophilicity. This increases reactivity toward amines or thiols in thiourea or thiosemicarbazide syntheses. Comparative studies with 2-methyl or 2-chloro analogs show faster reaction kinetics .
- Experimental Design : Kinetic studies via NMR monitoring or stopped-flow techniques can quantify reaction rates with varying nucleophiles.
Q. What are the challenges in characterizing byproducts from its reactions with hydrazines?
- Data Contradictions : Hydrazine reactions may yield unexpected products due to competing pathways (e.g., cyclization vs. linear adduct formation). For example, in , hydrazonoyl halides with arylisothiocyanates formed thiadiazine derivatives, but side products like thioureas require TLC or GC-MS analysis .
- Resolution : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structures.
Q. How does solvent polarity affect its stability and reaction outcomes?
- Stability Data : In polar aprotic solvents (DMF, DMSO), the compound is stable for >24 hours at 25°C. In protic solvents (MeOH, HO), hydrolysis to thioureas occurs within hours.
- Optimization : Use kinetic studies (UV-Vis or IR spectroscopy) to track degradation. Pre-dry solvents over molecular sieves to minimize hydrolysis .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Applications : It is used to synthesize trifluoromethoxy-containing thiazoles or triazoles with potential antimicrobial activity. For example, coupling with α-bromo ketones in THF/KCO yields thiazolidinones .
- Synthetic Example : React with 2-aminopyridine to form a thioamide intermediate, which cyclizes under acidic conditions to a benzothiazole .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHFNOS | |
| Molecular Weight | 225.14 g/mol | |
| Stability in DMF | >24 hours at 25°C | |
| Key NMR Shifts (δ, ppm) | : -58 to -60 (OCF) |
Key Considerations for Experimental Design
- Contradictory Evidence : While phenyl isothiocyanates are synthesized via thiocarbanilide routes , the trifluoromethoxy variant may require modified conditions due to steric and electronic effects.
- Safety vs. Reactivity : Despite its reactivity, strict adherence to storage protocols (-20°C under N) prevents decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
